1,4-Dioxane-2,3-diol, trans-

Description

Contextualization of the 1,4-Dioxane (B91453) Scaffold within Organic Chemistry

The synthesis of the 1,4-dioxane ring can be approached in two primary ways: by constructing the heterocyclic core itself or by introducing substituents onto a pre-existing dioxane ring. thieme.de An example of the former is the dimerization of oxirane over a ZrO2/TiO2 catalyst. mdpi.com The latter includes methods like radical additions to alkenes or cross-coupling reactions. thieme.de

Significance of Stereochemistry in Dioxane Derivatives and its Impact on Chemical Behavior

Stereochemistry plays a crucial role in the chemical and biological behavior of dioxane derivatives. The spatial arrangement of substituents on the dioxane ring can dramatically influence a molecule's interaction with biological targets, such as receptors and enzymes. For instance, the chirality of certain 1,4-dioxane derivatives has been shown to affect their binding affinity and selectivity for different receptor subtypes. nih.gov

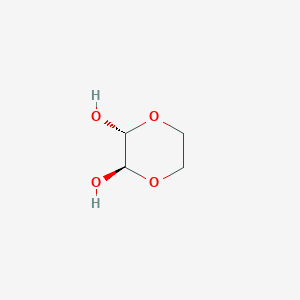

In the case of trans-1,4-Dioxane-2,3-diol, the "trans" configuration specifies that the two hydroxyl groups on carbons 2 and 3 are on opposite sides of the dioxane ring. ontosight.ai This specific stereoisomerism dictates the molecule's three-dimensional shape, which in turn affects its physical properties and reactivity. The stereochemistry of substituted dioxanes is often investigated using techniques like NMR spectroscopy and X-ray crystallography to determine the precise spatial orientation of atoms. researchgate.net

Historical Development and Early Investigations Pertaining to Dioxane-2,3-diol Systems

The parent compound, 1,4-dioxane, was first synthesized in 1863. itrcweb.org Its use became more widespread with the advent of commercial-scale production in 1951. itrcweb.org Early research into dioxane derivatives was often driven by their utility as solvents and their presence as byproducts in industrial processes.

Investigations into dioxane-2,3-diol systems, and specifically trans-1,4-Dioxane-2,3-diol, are part of the broader exploration of functionalized dioxanes. The synthesis of 1,4-dioxan-2-ones, closely related structures, has been documented through various methods, including the cyclization of chloro-functionalized carboxylic acids and the reaction of carbon monoxide with formaldehyde (B43269) and a 1,2-glycol. google.com The development of synthetic routes to access specific stereoisomers, such as the trans-diol, has been a focus of more recent synthetic organic chemistry. For example, using trans-1,4-dioxane-2,3-diol as a glyoxal (B1671930) source has been shown to improve the yields of certain condensation reactions. taylorandfrancis.com

Overview of Current Research Trajectories and Potential for Advanced Chemical Applications of trans-1,4-Dioxane-2,3-diol

Current research on 1,4-dioxane derivatives is vibrant, with a significant focus on their application in medicinal chemistry and materials science. thieme.denih.gov The 1,4-dioxane scaffold is being explored for the development of novel therapeutic agents targeting a range of receptors. acs.orgresearchgate.net

trans-1,4-Dioxane-2,3-diol, with its defined stereochemistry and reactive hydroxyl groups, serves as a valuable building block in organic synthesis. ontosight.ai It can be used as an intermediate in the synthesis of more complex molecules, where the stereochemistry of the diol is crucial for the desired outcome. ontosight.ai Its application as a glyoxal monoethylene acetal (B89532) highlights its utility in introducing specific functional groups. mendelchemicals.comsigmaaldrich.com Researchers are also investigating the use of dioxane diol derivatives as additives in electrolytes for lithium secondary batteries. mdpi.com The ability to functionalize the hydroxyl groups allows for the creation of diverse structures with potential applications in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67907-42-0 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

(2R,3R)-1,4-dioxane-2,3-diol |

InChI |

InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2/t3-,4-/m1/s1 |

InChI Key |

YLVACWCCJCZITJ-QWWZWVQMSA-N |

Isomeric SMILES |

C1CO[C@H]([C@@H](O1)O)O |

Canonical SMILES |

C1COC(C(O1)O)O |

Origin of Product |

United States |

Stereochemical Aspects and Conformational Analysis of Trans 1,4 Dioxane 2,3 Diol

Principles of Stereochemical Elucidation for the trans-Configuration

The elucidation of the trans-configuration of 1,4-Dioxane-2,3-diol relies on a combination of spectroscopic techniques and chemical principles. The relative orientation of the two hydroxyl groups is key to defining the trans isomer. In this configuration, the hydroxyl groups are on opposite sides of the dioxane ring plane.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this determination. In ¹H NMR spectroscopy, the coupling constants (J-values) between the protons on C2 and C3 (H-2 and H-3) are particularly informative. The magnitude of the vicinal coupling constant, ³J(H2,H3), is dependent on the dihedral angle between these two protons, as described by the Karplus equation. For a trans relationship, where the protons are typically in a diaxial or diequatorial orientation in a chair conformation, specific ranges of coupling constants are expected. A large coupling constant (typically 8-10 Hz) would suggest a diaxial arrangement, while a smaller coupling constant (2-4 Hz) would indicate a diequatorial relationship. The observation of a specific coupling constant, in conjunction with other spectroscopic data, allows for the assignment of the trans stereochemistry.

Infrared (IR) Spectroscopy can also provide evidence for the trans configuration through the analysis of intramolecular hydrogen bonding. In certain conformations, the two hydroxyl groups in the trans isomer may be positioned in a way that allows for intramolecular hydrogen bonding, leading to a characteristic shift in the O-H stretching frequency. However, intermolecular hydrogen bonding in the condensed phase can complicate this analysis.

Chemical Synthesis provides the foundational method for obtaining the trans isomer. The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the mechanism of the reaction. For example, the dihydroxylation of a suitable precursor, such as 1,4-dioxene, with reagents that favor trans-addition would yield the desired isomer.

Ring Conformation and Energetics of the Dioxane Ring System

The 1,4-dioxane (B91453) ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. The most stable and well-studied conformations are the chair, boat, and twist-boat forms.

Chair Conformation: For the parent 1,4-dioxane, the chair conformation is the global energy minimum. rsc.org In this conformation, all bond angles are close to the ideal tetrahedral angle, minimizing angle strain. The substituents on the ring can occupy either axial or equatorial positions. For trans-1,4-Dioxane-2,3-diol, the two hydroxyl groups can be either diaxial (a,a) or diequatorial (e,e).

Boat and Twist-Boat Conformations: The boat conformation is a higher energy conformer due to torsional strain from eclipsing C-H bonds and steric repulsion between the "flagpole" hydrogens. To alleviate this strain, the boat conformation can twist to form the more stable twist-boat (or skew-boat) conformation. The twist-boat form is an energy minimum, but it is still significantly less stable than the chair conformation for unsubstituted 1,4-dioxane. rsc.org

The energy difference between these conformers is a critical aspect of the system's dynamics. For 1,4-dioxane itself, the chair form is considerably more stable than the twist-boat forms. The introduction of substituents, such as the hydroxyl groups in trans-1,4-Dioxane-2,3-diol, can alter the relative energies of these conformations.

| Conformation | Relative Energy (kcal/mol) - Unsubstituted 1,4-Dioxane | Key Features |

| Chair | 0 (Global Minimum) | Staggered bonds, minimal angle and torsional strain. |

| Twist-Boat | ~5-7 | Relieves some of the boat's torsional and steric strain. |

| Boat | Higher than Twist-Boat | Eclipsing interactions and flagpole repulsion. |

Note: The relative energies are approximate values for the parent 1,4-dioxane and can be influenced by substitution.

Influence of Hydroxyl Group Orientation on Molecular Conformation and Stability

In trans-1,4-Dioxane-2,3-diol, the two hydroxyl groups can adopt either a diaxial or a diequatorial orientation in the chair conformation. The preferred orientation is a balance of several factors:

Steric Hindrance: Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions with other axial substituents (in this case, the lone pairs of the ring oxygens and the axial protons). This would favor the diequatorial (e,e) conformation.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the two hydroxyl groups can stabilize certain conformations. In the diaxial (a,a) conformation, the two hydroxyl groups are in close proximity, which could allow for a stabilizing hydrogen bond. Conversely, in the diequatorial (e,e) conformation, the hydroxyl groups are further apart, making intramolecular hydrogen bonding less likely.

Anomeric Effect: The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon next to a heteroatom in a ring) to prefer the axial position. While the C2 and C3 carbons in 1,4-dioxane are not classical anomeric centers, related stereoelectronic effects can still influence the conformational equilibrium. The interaction between the lone pairs of the ring oxygens and the antibonding orbital (σ*) of the C-O bond of the hydroxyl group can stabilize an axial orientation.

The interplay of these effects determines the most stable conformation. For many disubstituted cyclohexanes and related heterocycles, the diequatorial conformer is favored due to steric reasons. However, the possibility of intramolecular hydrogen bonding in the diaxial form of trans-1,4-Dioxane-2,3-diol could potentially shift the equilibrium towards this conformation. The polarity of the solvent would also play a significant role, as polar, protic solvents can form intermolecular hydrogen bonds, potentially disrupting intramolecular interactions and favoring the sterically less hindered diequatorial conformer.

Dynamic Stereochemistry and Conformational Inversion Barriers

The different conformations of trans-1,4-Dioxane-2,3-diol are not static but are in a state of dynamic equilibrium, interconverting through a process known as ring inversion or ring flipping. This process involves the chair conformation passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat.

The energy barrier for this inversion is a measure of the conformational flexibility of the ring. For the parent 1,4-dioxane, the barrier to inversion from the chair to the twist-boat conformation has been studied computationally. rsc.org The presence of the hydroxyl substituents in trans-1,4-Dioxane-2,3-diol will affect this barrier. The energy of the transition states and intermediates will be influenced by the steric and electronic properties of the hydroxyl groups.

Considerations of Chirality and Enantiomeric Purity in Synthesized Forms

trans-1,4-Dioxane-2,3-diol is a chiral molecule. The trans arrangement of the two hydroxyl groups on the chiral C2 and C3 centers results in a molecule that is not superimposable on its mirror image. Therefore, it exists as a pair of enantiomers: (2R,3R)-1,4-dioxane-2,3-diol and (2S,3S)-1,4-dioxane-2,3-diol. A 1:1 mixture of these enantiomers is known as a racemic mixture.

The synthesis of trans-1,4-Dioxane-2,3-diol from achiral starting materials without the use of a chiral catalyst or resolving agent will result in the formation of the racemic mixture. To obtain enantiomerically pure forms of the compound, either an asymmetric synthesis or a chiral resolution of the racemate is required.

Asymmetric synthesis would involve using a chiral catalyst or a chiral auxiliary to selectively produce one enantiomer over the other. For example, an enantioselective dihydroxylation of 1,4-dioxene could be employed.

Chiral resolution involves the separation of the enantiomers from a racemic mixture. This can be achieved by several methods, including:

Formation of diastereomers: Reacting the racemic diol with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers.

Chiral chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to directly separate the enantiomers.

The enantiomeric purity of a synthesized sample is typically determined by measuring its enantiomeric excess (ee). This can be done using chiral chromatography or by NMR spectroscopy using a chiral derivatizing agent or a chiral solvating agent. These agents interact differently with the two enantiomers, leading to distinguishable signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Advanced Computational Approaches for Conformational Analysis and Prediction

In the absence of extensive experimental data, advanced computational methods are invaluable for predicting the conformational landscape and properties of trans-1,4-Dioxane-2,3-diol. These methods can provide detailed information about the geometries, relative energies, and interconversion barriers of the different conformers.

Quantum mechanical (QM) methods , such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), are widely used for accurate calculations on relatively small molecules. These methods can be used to:

Optimize the geometries of the chair, boat, and twist-boat conformations.

Calculate the relative energies of these conformers to determine the most stable form.

Locate the transition state structures for conformational interconversions and calculate the corresponding energy barriers.

Simulate vibrational spectra (IR and Raman) and NMR parameters (chemical shifts and coupling constants) which can then be compared with experimental data to validate the computational model.

Molecular mechanics (MM) methods, which use classical force fields, are computationally less expensive and can be used to explore the conformational space of larger molecules or to perform molecular dynamics simulations.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including conformational changes and the influence of solvent molecules. By simulating the molecule in a box of solvent molecules, the effect of intermolecular interactions on the conformational equilibrium can be studied.

For trans-1,4-Dioxane-2,3-diol, computational studies would be particularly useful in elucidating the energetic balance between the sterically favored diequatorial conformer and the potentially hydrogen-bond-stabilized diaxial conformer.

| Computational Method | Application in Conformational Analysis |

| Density Functional Theory (DFT) | Geometry optimization, relative energy calculations, transition state searches, prediction of spectroscopic properties. |

| Ab initio (e.g., MP2) | High-accuracy energy calculations for benchmarking DFT results. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics, study of solvent effects on conformational equilibrium. |

Synthetic Methodologies for Trans 1,4 Dioxane 2,3 Diol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of trans-1,4-Dioxane-2,3-diol reveals several logical bond disconnections that inform potential synthetic strategies. The primary disconnections involve the C-O bonds of the dioxane ring and the C-C bond between the hydroxyl-bearing carbons.

One common approach involves disconnecting the two ether linkages of the dioxane ring. This leads back to a C2 synthon, such as glyoxal (B1671930) or its equivalent, and a C2 dielectrophile, like a protected ethylene (B1197577) glycol. This strategy hinges on a double etherification reaction to form the heterocyclic ring.

Alternatively, a disconnection across the C2-C3 bond suggests a synthetic route starting from a pre-formed 1,4-dioxane (B91453) ring, followed by the introduction of the vicinal diol. This can be conceptualized through the oxidation of a corresponding alkene, 1,4-dioxene.

A third strategic disconnection involves the formation of one C-O bond at a time, suggesting a stepwise cyclization of a linear precursor that already contains the necessary oxygen functionalities.

Precursor Chemistry and Starting Material Selection

The choice of starting materials is pivotal in the synthesis of trans-1,4-Dioxane-2,3-diol and is directly influenced by the chosen retrosynthetic strategy.

The synthesis of trans-1,4-Dioxane-2,3-diol can conceptually begin from other stereoisomers of 1,4-dioxane-2,3-diol. For instance, the corresponding cis-diol could potentially be converted to the trans-isomer through an oxidation-reduction sequence or by employing neighboring group participation to invert one of the stereocenters. However, such transformations often require multiple steps and may not be the most efficient approach.

A more direct route involves the dimerization of hydroxyacetaldehyde derivatives. For example, a patented process describes the production of 2,5-dihydroxy-1,4-dioxane by reacting a hydroxyacetaldehyde derivative with hydrogen in the presence of a hydrogenolysis catalyst. google.com While this patent focuses on the 2,5-diol, a similar dimerization strategy starting from glyoxal (the dialdehyde (B1249045) of ethylene glycol) in the presence of a suitable acid catalyst and ethylene glycol can lead to the formation of the 2,3-diol. The stereochemical outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the catalyst.

The formation of the 1,4-dioxane ring is a key step in many synthetic approaches. A common and effective method for constructing the 1,4-dioxane ring is through an acid-catalyzed double etherification. This typically involves the reaction of a 1,2-diol with a 1,2-dielectrophile. For the synthesis of trans-1,4-Dioxane-2,3-diol, this could involve the reaction of ethylene glycol with a protected form of glyoxal, such as its acetal (B89532).

Another powerful strategy for forming six-membered rings is the Diels-Alder reaction. While not directly applicable to the synthesis of the saturated 1,4-dioxane ring in one step, cycloaddition reactions can be used to construct a precursor that is then converted to the desired product.

Ring-closure strategies often rely on intramolecular Williamson ether synthesis. This would involve a precursor molecule containing two hydroxyl groups and two leaving groups at the appropriate positions. A base-mediated double intramolecular cyclization would then yield the 1,4-dioxane ring. The stereochemistry of the final product would be determined by the stereochemistry of the acyclic precursor.

A prevalent strategy for introducing the vicinal diol functionality is the dihydroxylation of an alkene precursor, specifically 1,4-dioxene. The stereochemical outcome of this reaction is crucial for obtaining the trans-diol.

Anti-dihydroxylation of 1,4-dioxene would lead to the desired trans-1,4-Dioxane-2,3-diol. This can be achieved through epoxidation of the double bond followed by acid-catalyzed ring-opening of the resulting epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide ring, resulting in the trans-diol.

Conversely, syn-dihydroxylation of 1,4-dioxene, which would yield the cis-diol, can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.

The choice of dihydroxylation method is therefore a critical determinant of the final product's stereochemistry.

| Reaction Type | Reagents | Stereochemical Outcome |

| Anti-dihydroxylation | 1. m-CPBA or other peroxy acid 2. H₃O⁺ | trans-diol |

| Syn-dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | cis-diol |

Stereoselective and Diastereoselective Synthesis Pathways

Achieving the desired trans stereochemistry in 1,4-Dioxane-2,3-diol requires careful control over the synthetic steps. Diastereoselective reactions are often employed to favor the formation of one diastereomer over another.

As mentioned previously, the epoxidation of 1,4-dioxene followed by hydrolytic ring-opening is a classic example of a diastereoselective synthesis of a trans-1,2-diol. The intermediate epoxide effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face.

For the preparation of enantiomerically pure trans-1,4-Dioxane-2,3-diol, enantioselective synthetic methods are necessary. This can be accomplished through several approaches, including the use of chiral catalysts, chiral reagents, or chiral auxiliaries. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed.

In the context of synthesizing trans-1,4-Dioxane-2,3-diol, a chiral auxiliary could be attached to a precursor molecule to influence the diastereoselectivity of the ring-forming reaction or the dihydroxylation step. For instance, if starting from a chiral diol derived from the chiral pool (e.g., tartaric acid derivatives), the subsequent cyclization to form the dioxane ring could proceed with a high degree of stereocontrol.

Alternatively, an asymmetric dihydroxylation of 1,4-dioxene could be employed. The Sharpless asymmetric dihydroxylation, for example, uses a chiral ligand to direct the osmylation of the double bond to one face, leading to an enantiomerically enriched cis-diol. While this would not directly yield the trans-diol, it demonstrates the principle of using chiral catalysts to control stereochemistry in diol synthesis. A subsequent inversion of one of the hydroxyl groups could then provide the desired trans product.

Control of Diastereoselectivity in Multi-Step Syntheses

The synthesis of trans-1,4-dioxane-2,3-diol necessitates a high degree of stereochemical control to selectively form the trans diastereomer over the cis isomer. In multi-step synthetic sequences, achieving such control is a primary challenge, often addressed through the strategic selection of reagents and reaction conditions that favor a specific stereochemical outcome. A common and effective strategy for obtaining trans-diols is through the anti-dihydroxylation of an alkene precursor, in this case, 2,3-dihydro-1,4-dioxin (1,4-dioxene).

One established method to achieve anti-dihydroxylation involves a two-step sequence: epoxidation of the double bond followed by regioselective and stereospecific ring-opening of the resulting epoxide. The epoxidation of 1,4-dioxene would yield cis-2,3-epoxy-1,4-dioxane. Subsequent nucleophilic ring-opening of this epoxide by water or a hydroxide (B78521) source, proceeding through an SN2 mechanism, would lead to the inversion of configuration at one of the carbon centers, resulting in the desired trans-1,4-dioxane-2,3-diol.

Another approach for achieving anti-dihydroxylation is the Prevost-Woodward reaction, which can be tailored to yield either syn- or anti-diols. For the synthesis of trans-diols, the Woodward modification of the Prevost reaction is particularly relevant. This method involves the reaction of the alkene with iodine and a silver salt of a carboxylic acid in the presence of water. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which, upon attack by the carboxylate, forms a trans-2-acetoxy-3-iodo-1,4-dioxane. Subsequent intramolecular displacement of the iodide by the neighboring ester group, followed by hydrolysis, furnishes the trans-diol.

The diastereoselectivity of these reactions is influenced by several factors, including the choice of solvent, temperature, and the specific reagents employed. For instance, in the epoxide ring-opening strategy, the choice of catalyst can influence the regioselectivity and stereoselectivity of the hydrolysis.

Below is a data table summarizing the key aspects of diastereoselectivity control in the synthesis of trans-1,4-dioxane-2,3-diol.

| Method | Key Intermediate | Reagents | Stereochemical Outcome |

| Epoxidation/Hydrolysis | cis-2,3-Epoxy-1,4-dioxane | 1. m-CPBA or other peroxy acids2. H₂O/H⁺ or OH⁻ | anti-dihydroxylation |

| Woodward Reaction | Cyclic iodonium ion | I₂, Silver acetate (B1210297), H₂O | anti-dihydroxylation |

Catalytic Systems Employed in the Synthesis of trans-1,4-Dioxane-2,3-diol

Catalysis plays a pivotal role in the synthesis of trans-1,4-dioxane-2,3-diol, particularly in ensuring high diastereoselectivity and reaction efficiency. The choice of catalyst is highly dependent on the chosen synthetic route.

For the epoxidation-hydrolysis route, the epoxidation of 1,4-dioxene can be catalyzed by a variety of systems. While traditional methods utilize stoichiometric peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), modern approaches often employ catalytic systems to enhance sustainability and safety. Transition metal catalysts, such as those based on manganese, iron, or ruthenium, in combination with a stoichiometric oxidant like hydrogen peroxide or tert-butyl hydroperoxide, can effectively catalyze the epoxidation. The subsequent acid- or base-catalyzed hydrolysis of the epoxide is a more straightforward step, though the choice of catalyst can influence the reaction rate and selectivity.

In the context of achieving trans-dihydroxylation directly, certain transition metal-catalyzed methods have been developed. While osmium tetroxide is renowned for syn-dihydroxylation, modifications to the catalytic system can sometimes favor the anti-diol. However, more reliable methods for anti-dihydroxylation often involve alternative catalytic systems. For instance, some molybdenum-based catalysts have shown promise in the diastereoselective anti-dihydroxylation of certain alkenes.

The following table details some of the catalytic systems that could be employed in the synthesis of trans-1,4-dioxane-2,3-diol via the epoxidation-hydrolysis pathway.

| Reaction Step | Catalyst System | Stoichiometric Oxidant (if applicable) | Key Advantages |

| Epoxidation | Manganese Salen Complexes | Hydrogen Peroxide | High efficiency, potential for enantioselectivity |

| Epoxidation | Iron Porphyrin Complexes | Iodosylbenzene or other oxygen donors | Mimics enzymatic oxidation, high turnover numbers |

| Epoxidation | Methyltrioxorhenium (MTO) | Hydrogen Peroxide | High activity and selectivity |

| Hydrolysis | Acid Catalysts (e.g., H₂SO₄, HCl) | N/A | Simple and effective |

| Hydrolysis | Base Catalysts (e.g., NaOH, KOH) | N/A | Can offer different selectivity compared to acid catalysis |

Reaction Optimization Techniques for Yield and Selectivity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and diastereoselectivity of trans-1,4-dioxane-2,3-diol synthesis. This involves a systematic investigation of various reaction parameters to identify the optimal set of conditions.

Key Parameters for Optimization:

Temperature: The reaction temperature can significantly impact both the reaction rate and the selectivity. For the epoxidation step, lower temperatures are often preferred to minimize side reactions and enhance selectivity. The subsequent hydrolysis step might require heating to proceed at a reasonable rate.

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates. For epoxidation, chlorinated solvents like dichloromethane (B109758) or non-polar solvents such as toluene (B28343) are common. The hydrolysis step is typically carried out in aqueous or mixed aqueous-organic solvent systems.

Concentration: The concentration of reactants can affect the reaction kinetics. In some cases, high concentrations can lead to increased rates but may also promote side reactions.

Catalyst Loading: In catalytic reactions, the amount of catalyst used is a critical parameter. Optimizing the catalyst loading involves finding a balance between achieving a high reaction rate and minimizing the cost and potential for catalyst-related side reactions.

pH: For the hydrolysis of the epoxide intermediate, the pH of the reaction medium is a key parameter. Acidic or basic conditions can be used to catalyze the reaction, and the optimal pH will depend on the specific substrate and desired outcome.

A Design of Experiments (DoE) approach can be systematically employed to explore the effects of these parameters and their interactions. This statistical methodology allows for the efficient identification of optimal reaction conditions with a minimal number of experiments.

The table below provides a hypothetical example of a reaction optimization study for the epoxidation of 1,4-dioxene.

| Entry | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Yield (%) | trans:cis Ratio |

| 1 | 0 | 1 | Dichloromethane | 85 | >99:1 |

| 2 | 25 | 1 | Dichloromethane | 90 | 95:5 |

| 3 | 0 | 0.5 | Dichloromethane | 75 | >99:1 |

| 4 | 0 | 1 | Toluene | 80 | 98:2 |

Integration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of trans-1,4-dioxane-2,3-diol is essential for developing environmentally benign and sustainable manufacturing processes. chemijournal.comresearchgate.netrasayanjournal.co.infrontiersin.orgmdpi.com This involves considering the entire lifecycle of the chemical process, from the choice of starting materials to the final product purification and waste disposal.

Key Green Chemistry Principles and Their Application:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. This can be achieved by maximizing atom economy, which is a measure of how efficiently atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the process. frontiersin.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts can enable reactions to proceed under milder conditions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy usage. mdpi.com

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. For instance, ethylene glycol, a potential precursor to 1,4-dioxene, can be produced from bio-based sources.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. Catalysts are used in small amounts and can often be recycled and reused. chemijournal.commdpi.com

The following table illustrates the application of green chemistry principles to the synthesis of trans-1,4-dioxane-2,3-diol.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Utilizing catalytic dihydroxylation methods that directly convert the alkene to the diol. |

| Safer Solvents | Replacing chlorinated solvents in epoxidation with greener alternatives like ethyl acetate or 2-methyltetrahydrofuran. |

| Energy Efficiency | Employing microwave irradiation to accelerate the hydrolysis of the epoxide intermediate. |

| Renewable Feedstocks | Sourcing ethylene glycol from biomass to produce the 1,4-dioxene precursor. |

| Catalysis | Using a recyclable heterogeneous catalyst for the epoxidation step to simplify purification and reduce waste. |

Industrial-Scale Synthesis Considerations and Process Chemistry

Scaling up the synthesis of trans-1,4-dioxane-2,3-diol from the laboratory to an industrial scale introduces a new set of challenges and considerations that fall under the realm of process chemistry. The primary goals of industrial production are to ensure safety, cost-effectiveness, and consistency in product quality.

Key Industrial-Scale Considerations:

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks. This includes evaluating the thermal stability of reactants and intermediates, the potential for runaway reactions, and the safe handling of hazardous materials such as strong oxidants or flammable solvents.

Cost of Goods (CoG): The economic viability of the process is paramount. This involves minimizing the cost of raw materials, optimizing reaction yields, reducing energy consumption, and minimizing waste disposal costs. The use of expensive reagents like osmium tetroxide, for instance, would be a significant cost driver that would necessitate highly efficient catalyst recycling. wikipedia.org

Process Control and Automation: Implementing robust process analytical technology (PAT) is crucial for monitoring and controlling critical process parameters in real-time. This ensures consistent product quality and allows for rapid detection and correction of any process deviations.

Downstream Processing and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve techniques such as crystallization, distillation, or chromatography. The choice of purification method will depend on the physical properties of trans-1,4-dioxane-2,3-diol and the nature of the impurities.

Waste Management: Industrial processes must comply with strict environmental regulations. This requires the development of effective strategies for treating and disposing of all waste streams generated during the synthesis. This includes both aqueous and organic waste.

The table below outlines some of the key process chemistry considerations for the industrial-scale synthesis of trans-1,4-dioxane-2,3-diol.

| Consideration | Key Aspects |

| Reactor Design | Selection of appropriate reactor materials to prevent corrosion. Ensuring efficient heat transfer to control reaction temperature. |

| Reagent Dosing | Precise control over the addition rate of reagents to maintain optimal reaction conditions and prevent runaway reactions. |

| Work-up and Isolation | Development of a scalable and efficient procedure for quenching the reaction and isolating the crude product. |

| Product Purification | Optimization of crystallization or distillation conditions to achieve the desired product purity on a large scale. |

| Regulatory Compliance | Adherence to all relevant safety, environmental, and quality regulations (e.g., Good Manufacturing Practices - GMP). |

Spectroscopic Characterization and Structural Elucidation of Trans 1,4 Dioxane 2,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For trans-1,4-Dioxane-2,3-diol, various NMR experiments are crucial for establishing its constitution and relative stereochemistry.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number of distinct proton environments and their connectivity within a molecule. In trans-1,4-Dioxane-2,3-diol, the trans configuration of the hydroxyl groups results in a C₂ axis of symmetry, simplifying the ¹H NMR spectrum.

The key proton environments are:

The two methine protons (H-2 and H-3) attached to the carbons bearing the hydroxyl groups.

The four methylene (B1212753) protons (H-5 and H-6) of the dioxane ring.

The two hydroxyl protons (-OH).

The chemical shifts (δ) of these protons are influenced by their local electronic environment. The methine protons (H-2, H-3) are expected to resonate at a lower field (higher ppm) compared to the methylene protons (H-5, H-6) due to the deshielding effect of the adjacent oxygen atoms and hydroxyl groups. The hydroxyl protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

The diastereomeric purity of the trans isomer can be assessed by the absence of signals corresponding to the cis isomer. The different spatial arrangement in the cis isomer would lead to a distinct set of chemical shifts and coupling constants.

Table 1: Representative ¹H NMR Data for 1,4-Dioxane-2,3-diol (Note: Specific data for the pure trans isomer is not widely available in published literature; this table is based on general spectra which may not distinguish between isomers.)

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | 6.48 | - | - | Hydroxyl (OH) |

| B | 4.32 | - | - | Methine (CH) |

| C | 3.82 | - | - | Methylene (CH₂) |

| D | 3.41 | - | - | Methylene (CH₂) |

Data sourced from general, non-isomer specific spectra. chemicalbook.com

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule. Due to the symmetry of trans-1,4-Dioxane-2,3-diol, the ¹³C NMR spectrum is expected to show two distinct signals:

One signal for the two equivalent methine carbons (C-2 and C-3).

One signal for the two equivalent methylene carbons (C-5 and C-6).

The carbons attached to the hydroxyl groups (C-2 and C-3) would appear at a lower field (higher ppm) compared to the methylene carbons (C-5 and C-6) due to the electronegativity of the directly attached oxygen atoms. For the parent 1,4-dioxane (B91453), all four carbon atoms are equivalent and show a single peak around 67 ppm. docbrown.info The substitution with hydroxyl groups in trans-1,4-Dioxane-2,3-diol would shift the signals of C-2 and C-3 further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-1,4-Dioxane-2,3-diol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2, C-3 | ~90-100 |

| C-5, C-6 | ~65-75 |

Advanced 2D NMR experiments are indispensable for the definitive structural and stereochemical assignment of trans-1,4-Dioxane-2,3-diol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For trans-1,4-Dioxane-2,3-diol, COSY would show correlations between the methine protons (H-2, H-3) and the adjacent methylene protons (H-5, H-6), confirming the connectivity within the ring. wikipedia.org

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. This would show the complete network of coupled protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would definitively link the ¹H signals of the methine and methylene protons to their corresponding ¹³C signals. sdsu.edu

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry. They show correlations between protons that are close in space, regardless of whether they are bonded. In trans-1,4-Dioxane-2,3-diol, a key NOE would be expected between the axial methine proton on C-2 and the axial methylene proton on C-6, and similarly between the axial proton on C-3 and the axial proton on C-5. The absence of a strong NOE between the two methine protons (H-2 and H-3) would be consistent with their trans relationship.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The key vibrational modes for trans-1,4-Dioxane-2,3-diol are associated with the O-H, C-H, and C-O bonds.

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups involved in hydrogen bonding.

C-H Stretching: The C-H stretching vibrations of the methine and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-O Stretching: Strong C-O stretching bands are expected in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-O bonds of the ether linkages and the alcohols.

Ring Vibrations: The dioxane ring itself will have characteristic breathing and deformation modes in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for trans-1,4-Dioxane-2,3-diol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C-O Stretch (ether and alcohol) | 1000 - 1200 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. The molecular weight of 1,4-Dioxane-2,3-diol (C₄H₈O₄) is 120.10 g/mol . nih.gov

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is suitable for polar molecules like diols. It would likely show the protonated molecule [M+H]⁺ at m/z 121, or adducts with sodium [M+Na]⁺ at m/z 143 or potassium [M+K]⁺ at m/z 159.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the diol is often derivatized, for example, by silylation, to increase its volatility. The mass spectrum of the bis(trimethylsilyl) ether derivative of 1,4-Dioxane-2,3-diol has been reported. nist.gov

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For C₄H₈O₄, the exact mass is 120.04226 u. nih.gov

MS/MS (Tandem Mass Spectrometry): By selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation, MS/MS can provide detailed structural information. Common fragmentation pathways for diols include the loss of water (H₂O) and cleavage of C-C and C-O bonds within the ring. The fragmentation of the parent 1,4-dioxane typically involves the loss of ethylene (B1197577) oxide or formaldehyde (B43269) units. docbrown.info

Table 4: Predicted Mass Spectrometry Data for 1,4-Dioxane-2,3-diol

| Ion | m/z (predicted) | Technique |

| [C₄H₈O₄]⁺• | 120 | EI-MS |

| [M+H]⁺ | 121 | ESI-MS |

| [M+Na]⁺ | 143 | ESI-MS |

| [M-H₂O]⁺• | 102 | EI-MS |

X-ray Crystallography for Solid-State Molecular Structure Determination and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of trans-1,4-Dioxane-2,3-diol would provide precise bond lengths, bond angles, and torsional angles.

Application of Computational Spectroscopy for Prediction and Validation of Experimental Data

Computational spectroscopy is an indispensable partner to experimental chiroptical measurements for the definitive assignment of absolute configuration. nih.govresearchgate.netrsc.org For a flexible molecule like trans-1,4-Dioxane-2,3-diol, a multi-step computational protocol is generally employed.

Conformational Search:

The first and most critical step is a thorough exploration of the conformational landscape. The 1,4-dioxane ring can adopt various conformations, and the orientation of the two hydroxyl groups can also vary due to rotation around the C-O bonds. Methods such as molecular mechanics (MM) force fields followed by higher-level quantum mechanical calculations are used to identify all low-energy conformers.

Quantum-Chemical Calculations:

For each significant conformer, the chiroptical properties (ECD and VCD spectra) are calculated using quantum-chemical methods, most commonly Density Functional Theory (DFT). The choice of the functional and basis set is crucial for obtaining accurate predictions.

The calculated spectra for each conformer are then Boltzmann-averaged according to their relative free energies to generate a final theoretical spectrum that can be directly compared with the experimental data.

Spectral Comparison and Validation:

The comparison between the experimental and the Boltzmann-averaged theoretical spectra is the final step in the assignment of the absolute configuration. A good match in terms of the signs and relative intensities of the major bands provides strong evidence for the correctness of the assigned configuration.

Illustrative Data Table for Computational Protocol:

The following table outlines a typical computational workflow for predicting the chiroptical spectra of trans-1,4-Dioxane-2,3-diol.

| Step | Method | Purpose | Expected Outcome |

| 1. Conformational Search | Molecular Mechanics (e.g., MMFF94) followed by semi-empirical or DFT geometry optimizations | To identify all stable conformers of the molecule. | A set of low-energy conformers with their relative energies. |

| 2. Geometry Optimization and Frequency Calculation | DFT (e.g., B3LYP/6-311++G(d,p)) | To obtain accurate geometries and vibrational frequencies for each conformer. | Optimized structures, harmonic frequencies, and IR intensities. |

| 3. Chiroptical Property Calculation | TD-DFT (for ECD) or DFT with GIAOs (for VCD) | To calculate the ECD and VCD spectra for each conformer. | Rotational and dipole strengths for electronic and vibrational transitions. |

| 4. Boltzmann Averaging | Statistical mechanics | To generate a theoretical spectrum that represents the conformational equilibrium at a given temperature. | A final, Boltzmann-averaged ECD and VCD spectrum. |

| 5. Spectral Comparison | Visual inspection and/or quantitative similarity analysis | To validate the calculated spectra against the experimental data. | Assignment of the absolute configuration. |

By integrating experimental chiroptical spectroscopy with robust computational methods, a detailed and unambiguous understanding of the stereochemistry of trans-1,4-Dioxane-2,3-diol can be achieved. This combined approach is a powerful tool in modern stereochemical analysis.

Reactivity and Reaction Mechanisms of Trans 1,4 Dioxane 2,3 Diol

Reactions Involving the Vicinal Hydroxyl Functionalities

The adjacent hydroxyl groups on the C2 and C3 positions of the dioxane ring are the primary sites of reactivity. Their proximity and stereochemical arrangement influence the course and outcome of various reactions.

Esterification Reactions and Kinetic Studies

The vicinal diols of trans-1,4-dioxane-2,3-diol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding mono- or di-esters. These reactions are typically catalyzed by acids or proceed via nucleophilic acyl substitution.

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from one of the hydroxyl groups of the diol. Subsequent dehydration yields the ester. The use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) can also afford the esters under milder conditions.

Table 1: Representative Esterification Reactions of Vicinal Diols

| Reactant | Acylating Agent | Catalyst/Conditions | Product |

|---|---|---|---|

| Ethylene (B1197577) Glycol | Acetic Acid | H₂SO₄, heat | Ethylene glycol diacetate |

| cis-Cyclohexane-1,2-diol | Acetyl Chloride | Pyridine | cis-1,2-Diacetoxycyclohexane |

Note: This table provides general examples of esterification reactions of vicinal diols. Specific kinetic data for trans-1,4-dioxane-2,3-diol is not available.

Etherification Reactions and Ether Linkage Formation

The hydroxyl groups of trans-1,4-dioxane-2,3-diol can be converted to ether linkages through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form the corresponding alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide.

The formation of mono- or di-ethers is possible, depending on the stoichiometry of the reagents. The stereochemistry of the diol can influence the regioselectivity and stereoselectivity of the etherification, particularly in cases where intramolecular reactions are possible.

Table 2: General Conditions for Williamson Ether Synthesis with Diols

| Diol | Alkylating Agent | Base | Solvent | Product Type |

|---|---|---|---|---|

| Propane-1,2-diol | Methyl Iodide | NaH | THF | Mono- and Di-ethers |

| Catechol | Benzyl Bromide | K₂CO₃ | Acetone | Di-ether |

Note: This table illustrates general conditions for the Williamson ether synthesis. Specific studies on trans-1,4-dioxane-2,3-diol are not documented.

Formation of Acetals and Ketals and Associated Equilibrium Studies

Vicinal diols readily react with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals, respectively. In the case of trans-1,4-dioxane-2,3-diol, this reaction would lead to the formation of a fused ring system. The formation of these five-membered 1,3-dioxolane (B20135) rings is generally thermodynamically favored, especially when compared to the formation of acyclic acetals. youtube.com

The reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. The stability of the resulting cyclic acetal (B89532) or ketal is influenced by the ring strain and steric interactions in the fused ring system.

While specific equilibrium studies for acetal and ketal formation with trans-1,4-dioxane-2,3-diol are not available, the principles of thermodynamic and kinetic control in acetal formation would apply. The trans relationship of the hydroxyl groups would dictate the stereochemistry of the newly formed fused ring.

Table 3: Examples of Cyclic Acetal and Ketal Formation from Vicinal Diols

| Diol | Carbonyl Compound | Catalyst | Product |

|---|---|---|---|

| Ethylene Glycol | Acetone | p-Toluenesulfonic acid | 2,2-Dimethyl-1,3-dioxolane |

| cis-1,2-Cyclohexanediol | Benzaldehyde (B42025) | H₂SO₄ | cis-2-Phenyl-1,3-dioxolane fused to cyclohexane |

Note: This table provides examples of cyclic acetal and ketal formation. Equilibrium data for reactions involving trans-1,4-dioxane-2,3-diol is not available.

Oxidation Reactions of Diols and Product Diversity

The oxidation of vicinal diols can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can convert the secondary hydroxyl groups of trans-1,4-dioxane-2,3-diol to the corresponding diketone, 1,4-dioxane-2,3-dione.

Stronger oxidizing agents that cause cleavage of the carbon-carbon bond between the hydroxyl groups are particularly noteworthy for vicinal diols. Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the C2-C3 bond of the dioxane ring. doubtnut.com This oxidative cleavage would result in the opening of the dioxane ring to form a linear dialdehyde (B1249045). The reaction proceeds through a cyclic periodate (B1199274) ester intermediate. doubtnut.com The trans stereochemistry of the diol may affect the rate of this reaction compared to the corresponding cis-isomer. doubtnut.com

Table 4: Products of Vicinal Diol Oxidation

| Diol | Oxidizing Agent | Product(s) |

|---|---|---|

| cis-1,2-Cyclohexanediol | PCC | 1,2-Cyclohexanedione |

| trans-1,2-Cyclohexanediol | Periodic Acid (HIO₄) | Hexanedial |

Note: This table illustrates the diversity of products from vicinal diol oxidation. The specific products from the oxidation of trans-1,4-dioxane-2,3-diol would depend on the chosen oxidant.

Protecting Group Chemistry Strategies for Hydroxyl Groups

In multi-step syntheses, it is often necessary to protect the hydroxyl groups of a diol to prevent them from reacting under certain conditions. For vicinal diols like trans-1,4-dioxane-2,3-diol, cyclic protecting groups are particularly useful as they can protect both hydroxyl groups simultaneously.

Common protecting groups for 1,2-diols include acetals and ketals, such as isopropylidene (from acetone) or benzylidene (from benzaldehyde) groups. wikipedia.org Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), can also be used to protect the hydroxyl groups, either individually or both. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection).

Table 5: Common Protecting Groups for Vicinal Diols

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

|---|---|---|

| Isopropylidene Acetal | Acetone, cat. H⁺ | Aqueous acid |

| Benzylidene Acetal | Benzaldehyde, cat. H⁺ | Aqueous acid, Hydrogenolysis |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF), Acid |

Note: This table lists common protecting groups for vicinal diols. The selection of an appropriate protecting group for trans-1,4-dioxane-2,3-diol would be guided by the specific synthetic route.

Reactions Involving the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring is a saturated heterocyclic ether and is generally stable under many reaction conditions. However, under forcing conditions, it can undergo ring-opening reactions.

Acid-catalyzed ring-opening of 1,4-dioxane typically requires strong acids and high temperatures. The presence of the vicinal diol functionality in trans-1,4-dioxane-2,3-diol could potentially influence the stability of the ring. For instance, protonation of one of the ether oxygens could be followed by an intramolecular attack from one of the hydroxyl groups, leading to a rearranged product.

Furthermore, the degradation of the 1,4-dioxane ring system can be achieved through advanced oxidation processes, often involving the generation of highly reactive hydroxyl radicals. deswater.com These processes can lead to the complete mineralization of the molecule to carbon dioxide and water. While these methods are generally not selective, they are relevant in the context of the environmental fate of dioxane derivatives. Biological degradation pathways for 1,4-dioxane have also been identified, which typically involve initial hydroxylation followed by ring cleavage.

It is important to note that the reactivity of the 1,4-dioxane ring in trans-1,4-dioxane-2,3-diol is expected to be significantly influenced by the electronic and steric effects of the vicinal diol substituents. However, specific studies detailing these reactions are scarce in the scientific literature.

Ring-Opening Reactions and Mechanistic Pathways (e.g., acid-catalyzed, nucleophilic)

The principal reaction pathway for trans-1,4-dioxane-2,3-diol is ring-opening, which can be initiated by either acid catalysis or, under certain conditions, direct nucleophilic attack.

Acid-Catalyzed Ring-Opening:

Acid-catalyzed hydrolysis is a characteristic reaction of acetals and hemiacetals. researchgate.netchemistrysteps.com For trans-1,4-dioxane-2,3-diol, this process involves the protonation of one of the ring oxygen atoms, which converts it into a good leaving group (a hydroxyl group). This is followed by the cleavage of a carbon-oxygen bond. The mechanism proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.netmasterorganicchemistry.com Subsequent attack by a nucleophile, such as water, on the carbocation leads to the opening of the ring.

The generally accepted mechanism for the acid-catalyzed hydrolysis of a cyclic hemiacetal like trans-1,4-dioxane-2,3-diol is as follows:

Protonation: One of the ring ether oxygens is protonated by an acid catalyst (H₃O⁺), increasing the electrophilicity of the adjacent carbon atom. chemistrysteps.com

Ring Cleavage: The C-O bond breaks, leading to the formation of a resonance-stabilized oxocarbenium ion and exposing a hydroxyl group from the ethylene glycol moiety. researchgate.net

Nucleophilic Attack: A water molecule attacks the carbocationic center.

Deprotonation: The resulting oxonium ion is deprotonated to yield the ring-opened product, which is in equilibrium with glyoxal (B1671930) and ethylene glycol. masterorganicchemistry.com

This equilibrium is generally driven forward by the use of a large excess of water. chemistrysteps.com Cyclic hemiacetals, especially five- and six-membered rings, are often more stable than their acyclic counterparts, but the equilibrium can be shifted toward the open-chain forms under hydrolytic conditions. khanacademy.orgcureffi.org

Nucleophilic Ring-Opening:

Direct nucleophilic attack on the hemiacetal carbon is also possible, though typically less facile than the acid-catalyzed pathway. Strong nucleophiles can, in principle, attack one of the electrophilic carbons (C2 or C3), leading to ring cleavage. However, since alkoxides are poor leaving groups, this reaction is generally unfavorable without prior activation of the oxygen atom (e.g., through protonation or conversion to a sulfonate ester). The stability of cyclic acetals to basic and nucleophilic reagents is a cornerstone of their use as protecting groups in organic synthesis. profistend.info

Hydrolytic Stability and Degradation Pathways under Controlled Chemical Conditions

The hydrolytic stability of trans-1,4-dioxane-2,3-diol is intrinsically linked to the stability of its hemiacetal linkages. Under neutral conditions, the compound exists in a dynamic equilibrium with its open-chain precursors, glyoxal and ethylene glycol, though the cyclic form is favored. wikipedia.orgkhanacademy.org

Acidic Conditions: In the presence of acid, the rate of hydrolysis is significantly accelerated. chemistrysteps.commasterorganicchemistry.com The degradation pathway leads to the formation of glyoxal and ethylene glycol. researchgate.net The kinetics of this hydrolysis are expected to be dependent on the acid concentration and temperature. For related acetals, the formation of the resonance-stabilized carboxonium ion is often the rate-determining step. researchgate.net

Basic Conditions: Cyclic acetals and hemiacetals are generally stable under basic conditions. profistend.info Therefore, trans-1,4-dioxane-2,3-diol is expected to exhibit greater stability in alkaline solutions compared to acidic solutions, with ring-opening being significantly slower.

A summary of the expected hydrolytic behavior is presented in the table below.

| Condition | Relative Rate of Hydrolysis | Primary Degradation Products |

| Acidic (e.g., aq. HCl) | Fast | Glyoxal, Ethylene Glycol |

| Neutral (e.g., aq. H₂O) | Slow (in equilibrium) | Glyoxal, Ethylene Glycol |

| Basic (e.g., aq. NaOH) | Very Slow/Stable | (Deprotonated Diol) |

This table is based on the general principles of acetal and hemiacetal chemistry.

Stereospecificity and Stereoselectivity in Chemical Transformations

The stereochemistry of trans-1,4-dioxane-2,3-diol plays a critical role in its chemical transformations, particularly in ring-opening reactions. The trans configuration of the hydroxyl groups influences the conformation of the dioxane ring and the accessibility of the acetal carbons to incoming nucleophiles.

Kinetic and Mechanistic Studies Utilizing Isotopic Labeling and Reaction Progress Analysis

While specific kinetic and isotopic labeling studies for trans-1,4-dioxane-2,3-diol are not extensively documented, the principles of such studies on related acetals and hemiacetals can be applied. Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. wikipedia.orgresearchgate.net

For instance, in the acid-catalyzed hydrolysis of trans-1,4-dioxane-2,3-diol, using ¹⁸O-labeled water (H₂¹⁸O) would allow for the determination of the bond cleavage pattern. If the ¹⁸O isotope is incorporated into the ethylene glycol product, it would confirm that the C-O bonds of the dioxane ring are being cleaved and that water is acting as the nucleophile, consistent with the established mechanism of acetal hydrolysis. cdnsciencepub.com A study on benzaldehyde acetals using ¹⁸O-enriched water demonstrated that the label was incorporated into the resulting alcohol, supporting a mechanism where the alcohol is cleaved from the acetal. cdnsciencepub.com

Kinetic studies would involve monitoring the disappearance of the reactant or the appearance of the products (glyoxal and ethylene glycol) over time, typically using techniques like NMR spectroscopy or chromatography. Such studies could determine the reaction order with respect to the diol and the acid catalyst, and allow for the calculation of rate constants and activation energies. For the hydrolysis of acetaldehyde (B116499) ethyl hemiacetal, kinetic analyses have been performed to understand its stability in aqueous solutions. acs.org

Computational Chemistry Applications in Elucidating Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for investigating reaction mechanisms, transition state structures, and the energetics of chemical transformations where experimental data is scarce. Although specific computational studies on the reactivity of trans-1,4-dioxane-2,3-diol are not prominent in the literature, density functional theory (DFT) and other quantum mechanical methods could be employed to model its behavior.

Such computational studies could:

Determine the most stable conformation of the trans-1,4-dioxane-2,3-diol ring.

Model the acid-catalyzed ring-opening mechanism , including the structures and energies of reactants, transition states, and intermediates like the oxocarbenium ion. This would provide insights into the activation energy barriers for different mechanistic steps.

Investigate the stereochemical preferences for nucleophilic attack on the oxocarbenium ion intermediate, helping to predict the stereochemical outcome of the reaction.

Compare the energetics of different potential degradation pathways under various conditions, corroborating or predicting experimental findings.

For the parent 1,4-dioxane, computational studies have been used to investigate its degradation by hydroxyl radicals, highlighting the potential of these methods to understand the reactivity of this class of compounds.

Theoretical and Computational Chemistry of Trans 1,4 Dioxane 2,3 Diol

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum mechanical calculations are pivotal in understanding the intrinsic properties of trans-1,4-Dioxane-2,3-diol at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of the molecule's electronic environment and energetic characteristics.

Electronic Structure and Bonding Analysis

Quantum chemical studies, analogous to those performed on related heterocyclic compounds, can elucidate the electronic structure and bonding of trans-1,4-Dioxane-2,3-diol. An analysis of the molecular orbitals (HOMO and LUMO) would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. The electron density distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, can provide insights into hyperconjugative interactions and the nature of the chemical bonds within the molecule.

For the parent compound, 1,4-dioxane (B91453), studies have investigated the anomeric effect on an electronic scale. acs.org Similar analyses for the trans-2,3-diol derivative would be crucial to understand how the hydroxyl substitutions influence the electronic properties of the dioxane ring. The presence of oxygen atoms in the ring and as substituents leads to a complex interplay of inductive and resonance effects, which can be quantified through computational analysis.

Energetics of Conformational Isomers and Rotational Barriers

The conformational flexibility of the 1,4-dioxane ring is a key determinant of its chemical and physical properties. For trans-1,4-Dioxane-2,3-diol, the chair conformation is expected to be the most stable, similar to the unsubstituted 1,4-dioxane. acs.org However, the presence of the trans-diol groups introduces the possibility of various rotamers corresponding to different orientations of the hydroxyl groups.

Ab initio and DFT calculations are employed to determine the relative energies of these conformers and the energy barriers for their interconversion. acs.org For substituted 1,3-dioxanes, quantum-chemical studies have revealed pathways for conformational isomerizations of chair conformers. researchgate.net A similar approach for trans-1,4-Dioxane-2,3-diol would involve mapping the potential energy surface to identify stable conformers and transition states. The rotational barriers for the C-O bonds of the hydroxyl groups are also of interest, as they influence the potential for intramolecular hydrogen bonding. Studies on substituted butynes have shown that rotational barriers can be significantly influenced by weak intramolecular interactions. nih.gov

Table 1: Hypothetical Relative Energies of trans-1,4-Dioxane-2,3-diol Conformers based on Analogous Systems

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair (diequatorial OH) | DFT (B3LYP/6-31G) | 0.00 |

| Twist-Boat | DFT (B3LYP/6-31G) | 5.5 - 7.0 |

| Chair (diaxial OH) | DFT (B3LYP/6-31G*) | > 7.0 |

Note: This table is illustrative and based on typical energy differences found in substituted dioxane systems. Specific values for trans-1,4-Dioxane-2,3-diol would require dedicated calculations.

Transition State Analysis and Reaction Pathway Simulation

Computational chemistry is a powerful tool for investigating reaction mechanisms. For trans-1,4-Dioxane-2,3-diol, this could involve studying its formation or subsequent reactions. Transition state theory, combined with quantum mechanical calculations, allows for the determination of activation energies and the elucidation of reaction pathways.

For instance, the synthesis of dioxanes can occur through the cyclization of diols. researchgate.net Computational modeling of this process for trans-1,4-Dioxane-2,3-diol could identify the key transition states and intermediates, providing insights into the reaction kinetics and stereoselectivity. A computational study on the deoxydehydration of cyclic trans-diol substrates highlights the importance of the stereochemistry of the diol in determining the reaction mechanism and energy barriers. chemrxiv.org

Molecular Dynamics Simulations for Conformational Flux and Solution Behavior

Molecular dynamics (MD) simulations can model the dynamic behavior of trans-1,4-Dioxane-2,3-diol in the condensed phase, providing insights that are not accessible from static quantum mechanical calculations. MD simulations of aqueous solutions of 1,4-dioxane have been performed to understand its physical properties and interactions with water. nih.govresearchgate.net

By simulating the molecule in a solvent box (e.g., water), researchers can observe its conformational transitions over time, providing a picture of its conformational flux. These simulations are also crucial for understanding how the solvent affects the conformational equilibrium. The interactions between the hydroxyl groups of trans-1,4-Dioxane-2,3-diol and solvent molecules, particularly water, will significantly influence its solubility and solution-phase structure. MD simulations can reveal the nature of the hydrogen bonding network formed between the solute and solvent. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

For trans-1,4-Dioxane-2,3-diol, DFT calculations can predict its infrared (IR) and Raman spectra. cardiff.ac.uk The calculated vibrational frequencies can be compared to experimental spectra to aid in the assignment of vibrational modes. The IR spectrum of the parent 1,4-dioxane shows characteristic C-O stretching vibrations. docbrown.info For the diol derivative, additional bands corresponding to the O-H stretching and bending vibrations would be expected.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation. The chemical shifts and coupling constants of trans-1,4-Dioxane-2,3-diol can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach with DFT. nih.gov These predictions are highly sensitive to the molecular geometry, and by comparing calculated and experimental NMR data, the dominant conformation in solution can be determined. Machine learning techniques are also emerging as a rapid and accurate method for predicting NMR spectral properties. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for trans-1,4-Dioxane-2,3-diol

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value (Literature) |

| IR: O-H Stretch (cm⁻¹) | ~3400-3600 (depending on H-bonding) | Not Available |

| IR: C-O Stretch (cm⁻¹) | ~1050-1150 | Not Available |

| ¹H NMR: H-2/H-3 (ppm) | Dependent on conformation | Not Available |

| ¹³C NMR: C-2/C-3 (ppm) | Dependent on conformation | Not Available |

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Solvation Effects

The two hydroxyl groups in trans-1,4-Dioxane-2,3-diol can act as both hydrogen bond donors and acceptors, leading to a rich variety of intermolecular interactions. In the solid state, these interactions will govern the crystal packing. In solution, the molecule will interact with solvent molecules, forming hydrogen bonds that influence its solubility and reactivity.

Computational studies can provide a detailed analysis of these hydrogen bonding networks. For example, in aqueous solution, MD simulations can reveal the average number of hydrogen bonds between the diol and water molecules and their lifetimes. nih.gov Quantum chemical calculations on clusters of trans-1,4-Dioxane-2,3-diol with several solvent molecules can provide accurate information about the energetics and geometries of these interactions.

The possibility of intramolecular hydrogen bonding between the two hydroxyl groups in certain conformations can also be investigated computationally. Such interactions can significantly affect the relative stability of different conformers. Studies on other vicinal diols have shown that intramolecular hydrogen bonding can be a key factor in determining their preferred conformations. bohrium.comresearchgate.net The analysis of such weak interactions is crucial for a complete understanding of the molecule's behavior. The study of water's hydrogen-bonded network in mixtures with 1,4-dioxane shows an onset of collective network dynamics at certain concentrations, which has implications for solvation and reactivity. nih.gov

Development and Validation of Force Fields for Molecular Modeling and Simulation

The accurate molecular modeling and simulation of trans-1,4-dioxane-2,3-diol are contingent upon the availability of a well-parameterized and validated force field. A force field in molecular mechanics is a set of potential energy functions and associated parameters that describe the energy of a system of atoms and molecules. The development of such a force field for a specific molecule like trans-1,4-dioxane-2,3-diol, for which specific parameters may not be available in standard force fields, involves a systematic process of parameterization and rigorous validation against experimental and quantum mechanical data. This process ensures that the simulations can reliably predict the conformational preferences, thermodynamic properties, and intermolecular interactions of the molecule.

The total potential energy in a classical force field is typically represented as a sum of bonded and non-bonded terms:

Etotal = Ebonded + Enon-bonded

Ebonded = Ebond + Eangle + Edihedral

Enon-bonded = Evan der Waals + Eelectrostatic

The development of a force field for trans-1,4-dioxane-2,3-diol would involve the determination of parameters for each of these terms. This is often accomplished using a combination of quantum mechanical (QM) calculations and fitting to experimental data. Major force fields such as CHARMM, AMBER, and OPLS provide well-established frameworks and parameterization protocols that can be extended to new molecules. nih.govnih.govwikipedia.orgnih.gov

Parameterization Strategy

A common strategy for parameterizing a novel molecule like trans-1,4-dioxane-2,3-diol involves a hierarchical approach. Initially, atom types are assigned to the atoms in the molecule. For trans-1,4-dioxane-2,3-diol, this would involve defining atom types for the aliphatic ether oxygen, the secondary alcohol oxygens, the hydroxyl hydrogens, and the different types of carbon atoms in the ring. If suitable atom types are not present in the chosen force field, new ones may need to be created.

Following atom typing, the parameterization proceeds with the determination of:

Partial Atomic Charges (qi): These are crucial for describing the electrostatic interactions. They are typically derived by fitting to the quantum mechanically calculated electrostatic potential (ESP) around the molecule. The Restrained Electrostatic Potential (RESP) fitting procedure is a widely used method. ambermd.org For a molecule with polar hydroxyl groups like trans-1,4-dioxane-2,3-diol, accurate charge distribution is vital for modeling hydrogen bonding.

Van der Waals Parameters (ε and σ): These parameters for the Lennard-Jones potential are often transferred from existing atom types that are chemically similar. For novel atom types, they can be optimized by fitting to experimental data of pure liquids, such as the density and heat of vaporization. rutgers.edu For trans-1,4-dioxane-2,3-diol, data from structurally similar compounds like 1,4-dioxane and various diols would be used as a reference.

Bond Stretching and Angle Bending Parameters (kb, b0, kθ, θ0): The equilibrium bond lengths (b0) and angles (θ0) are typically taken from geometry optimization of the molecule at a high level of QM theory. The force constants (kb and kθ) are often derived from the Hessian matrix (second derivatives of the energy) from the same QM calculations.

Dihedral Angle Parameters (Vn, n, γ): These are among the most critical parameters for determining the conformational landscape of a molecule. For trans-1,4-dioxane-2,3-diol, the key dihedrals would be those governing the ring puckering and the orientation of the hydroxyl groups. These parameters are obtained by fitting the torsional energy profile of the force field to a potential energy surface scan of the relevant dihedral angles calculated using high-level QM methods. nih.gov

Illustrative Force Field Parameters

The following tables provide an example of the types of parameters that would need to be developed for trans-1,4-dioxane-2,3-diol, based on a CHARMM-like force field. The values presented are for illustrative purposes and are based on typical parameters for similar functional groups.

Table 1: Illustrative Atom Types and Partial Charges for trans-1,4-Dioxane-2,3-diol

| Atom | Atom Type | Charge (e) |

|---|---|---|

| C1, C4 | C_alkane | 0.10 |

| C2, C3 | C_hydroxyl | 0.25 |

| O_ether | O_ether | -0.30 |

| O_hydroxyl | O_hydroxyl | -0.65 |

| H_C1, H_C4 | H_alkane | 0.05 |

| H_C2, H_C3 | H_alkane | 0.08 |

Table 2: Illustrative Lennard-Jones Parameters

| Atom Type | ε (kcal/mol) | σ (Å) |

|---|---|---|

| C_alkane | -0.070 | 3.55 |

| C_hydroxyl | -0.070 | 3.55 |

| O_ether | -0.120 | 3.00 |

| O_hydroxyl | -0.152 | 3.07 |

| H_alkane | -0.022 | 2.42 |

Table 3: Illustrative Bond and Angle Parameters

| Bond | kb (kcal/mol/Ų) | b0 (Å) | Angle | kθ (kcal/mol/rad²) | θ0 (deg) |

|---|---|---|---|---|---|

| C_alkane-C_hydroxyl | 310 | 1.53 | C_alkane-O_ether-C_hydroxyl | 50 | 112.0 |

| C_hydroxyl-C_hydroxyl | 310 | 1.54 | O_ether-C_hydroxyl-C_hydroxyl | 60 | 109.5 |

| C_alkane-O_ether | 320 | 1.41 | C_hydroxyl-C_hydroxyl-O_hydroxyl | 60 | 109.5 |

| C_hydroxyl-O_hydroxyl | 320 | 1.43 | C_hydroxyl-O_hydroxyl-H_hydroxyl | 55 | 108.5 |

Table 4: Illustrative Dihedral Parameters

| Dihedral | Vn (kcal/mol) | n | γ (deg) |

|---|---|---|---|

| C_alkane-O_ether-C_hydroxyl-C_hydroxyl | 0.20 | 1 | 180 |

| 0.15 | 3 | 0 | |

| O_ether-C_hydroxyl-C_hydroxyl-O_ether | 0.25 | 1 | 180 |

| 0.18 | 3 | 0 |

Validation of the Force Field